NAME
|
1600
|
Name
|
CC(C)P(C(C)C)C(Nc1ccccc1n3nc(c2ccccc2)cc3c4ccccc4)c5ccccc5
|
Quantity
|
0.05 mmol
|
Type
|
reagent
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 mmol
|
Type
|
reactant
|
Smiles
|
COc1ccc(OC)c2ccccc12
|
Name
|
|
Quantity
|
0 mmol
|
Type
|
reactant
|
Smiles
|
Cc1ccc([Mg]Br)cc1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
66 °C
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
Cc4ccc(c2ccc(c1ccc(C)cc1)c3ccccc23)cc4
|
Type | Value | Analysis |
---|---|---|
YIELD | 91 |
Type
|
CUSTOM
|
Details
|
isolated yield
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |